1-Hexyl-3-methylimidazolium Bromide

Beschreibung

BenchChem offers high-quality 1-Hexyl-3-methylimidazolium Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexyl-3-methylimidazolium Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

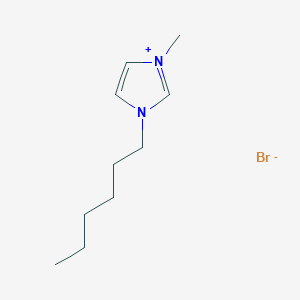

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSUDDILQRFOKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047925 | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-78-3 | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DC5Q958J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [C6mim][Br], is an ionic liquid (IL) that has garnered significant attention in various scientific and industrial fields. As a member of the imidazolium-based family of ILs, it possesses a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make it a promising candidate for applications in green chemistry, electrochemistry, catalysis, and as a medium for biochemical reactions.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of 1-hexyl-3-methylimidazolium bromide, complete with experimental protocols and data presented for ease of reference and comparison.

Core Physicochemical Properties

The utility of 1-hexyl-3-methylimidazolium bromide in various applications is fundamentally dictated by its physicochemical properties. Key parameters such as density, viscosity, melting point, thermal stability, and solubility are crucial for designing and optimizing processes.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of 1-hexyl-3-methylimidazolium bromide reported in the literature.

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Formula | C10H19BrN2 | - | [3] |

| Molecular Weight | 247.18 g/mol | - | [3] |

| Melting Point | -15 °C | - | [1][3] |

| Density | 1.271 g/cm³ | 26 | [1][3] |

| 1.23 g/cm³ | Room Temp. | [4][5] | |

| Viscosity | 3822 cP (mPa·s) | 25 | [1][3] |

| Conductivity | 0.051 mS/cm | 20 | [1][3] |

| Boiling Point | 395 °C (at 6 mmHg) | - | [4] |

Table 1: General Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide

| Solvent | Solubility / Miscibility | Reference(s) |

| Water | Soluble | [6][7] |

| Ethanol (B145695) | Soluble | [8][9][10] |

| Methanol | Soluble | [8][9][11] |

| Acetone | Soluble | [12][13] |

| Acetonitrile | Soluble | [8][9] |

| Propanol | Soluble | [8][9] |

| Butanol | Soluble | [8][9] |

| Thiophene | Excellent Solvent | [8] |

| Nitromethane | Excellent Solvent | [8] |

| Benzene & Derivatives | Poor Solvents | [8] |

| n-Alkanes (C6-C12) | Poor Solvents | [8] |

Table 2: Solubility of 1-Hexyl-3-methylimidazolium Bromide in Various Solvents

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate characterization of ionic liquids. This section outlines the protocols for the synthesis of 1-hexyl-3-methylimidazolium bromide and the measurement of its key physicochemical properties.

Synthesis of 1-Hexyl-3-methylimidazolium Bromide

The synthesis of 1-hexyl-3-methylimidazolium bromide is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-bromohexane (B126081).[14][15]

Materials:

-

1-methylimidazole (purified)

-

1-bromohexane (purified)

-

Ethyl acetate (B1210297) (or other suitable washing solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of 1-methylimidazole and 1-bromohexane. A slight excess of 1-bromohexane (e.g., 1.1 equivalents) can be used to ensure complete reaction of the 1-methylimidazole.[15]

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 70-80°C with vigorous stirring.[15] The reaction can be performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions. The reaction time can vary from a few hours to 48 hours, depending on the scale and desired conversion.[14] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 10-20 minutes.[15]

-

Work-up and Purification: After the reaction is complete (as monitored by techniques like TLC or NMR), the mixture is cooled to room temperature. The resulting product, which may be a viscous liquid or a solid, is washed several times with a solvent in which the product is insoluble but the starting materials are soluble, such as ethyl acetate or diethyl ether.[14] This step is crucial for removing any unreacted starting materials.

-

Drying: The purified 1-hexyl-3-methylimidazolium bromide is then dried under vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual solvent and moisture.[14] The final product should be a clear, viscous liquid or a white to off-white solid, depending on its purity and residual solvent content.

Measurement of Physicochemical Properties

-

Calibration: Calibrate the vibrating tube densitometer using two standards of known density that bracket the expected density of the ionic liquid. Typically, dry air and deionized water are used.

-

Sample Preparation: Ensure the 1-hexyl-3-methylimidazolium bromide sample is free of any air bubbles and impurities. Degassing the sample prior to measurement is recommended.

-

Measurement: Inject the sample into the oscillating U-tube of the densitometer. The instrument measures the change in the resonant frequency of the tube, which is directly related to the density of the sample.

-

Temperature Control: Perform measurements at a constant, precisely controlled temperature. For temperature-dependent studies, allow the sample to equilibrate at each target temperature before recording the density.

-

Viscometer Selection: Choose a capillary viscometer (e.g., Ubbelohde type) with a capillary size appropriate for the expected viscosity of 1-hexyl-3-methylimidazolium bromide.

-

Temperature Control: Place the viscometer in a constant temperature bath and allow it to thermally equilibrate.

-

Sample Loading: Introduce a known volume of the ionic liquid into the viscometer.

-

Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the pressure and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the ionic liquid at the same temperature.

-

Sample Preparation: Place a small, accurately weighed amount of the 1-hexyl-3-methylimidazolium bromide sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

-

TGA Analysis (Thermal Stability):

-

Place the sample in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.

-

-

DSC Analysis (Phase Transitions):

-

Place the sample in the DSC furnace alongside a reference pan.

-

Subject the sample to a controlled temperature program, which typically includes heating and cooling cycles to observe melting, crystallization, and glass transitions.

-

The instrument measures the heat flow to or from the sample relative to the reference, allowing for the determination of transition temperatures and enthalpies.

-

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 1-hexyl-3-methylimidazolium bromide.

Physicochemical Characterization Workflow

References

- 1. roco.global [roco.global]

- 2. nbinno.com [nbinno.com]

- 3. 1-Hexyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 4. 1-HEXYL-3-METHYLIMIDAZOLIUM BROMIDE | 85100-78-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Interactions of 1-hexyl-3-methylimidazolium Bromide with Acetone [cjcp.ustc.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. rroij.com [rroij.com]

- 15. asianpubs.org [asianpubs.org]

Synthesis and Characterization of 1-Hexyl-3-methylimidazolium Bromide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm]Br). This document details the experimental protocols for its preparation and the analytical techniques employed for its structural and physicochemical characterization, presenting key quantitative data in a structured format for ease of reference and comparison.

Synthesis of 1-Hexyl-3-methylimidazolium Bromide

The synthesis of 1-hexyl-3-methylimidazolium bromide is typically achieved through a direct quaternization reaction of 1-methylimidazole (B24206) with 1-bromohexane (B126081). This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of the alkyl halide. Microwave-assisted synthesis has been shown to be an efficient method, offering high yields in shorter reaction times compared to conventional heating.[1]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a microwave-assisted synthesis method.[1]

Materials:

-

1-methylimidazole (0.05 mol)

-

1-bromohexane (0.055 mol, 1.1 equivalents)

-

Microwave reactor

Procedure:

-

In a suitable microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 70 °C for 10 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The resulting product, 1-hexyl-3-methylimidazolium bromide, is typically a viscous liquid.[2][3]

-

To remove any unreacted starting materials, the product can be washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate, and then dried under vacuum.[4]

A product yield of approximately 97% can be expected under these optimized conditions.[1]

Synthesis Workflow

Caption: Synthesis workflow for 1-hexyl-3-methylimidazolium bromide.

Physicochemical Properties

1-Hexyl-3-methylimidazolium bromide is a room temperature ionic liquid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉BrN₂ | [5][6][7] |

| Molecular Weight | 247.18 g/mol | [5][7][8] |

| Appearance | Clear yellow to yellow-brown viscous liquid | [3] |

| Melting Point | -15 °C | [8][9] |

| Boiling Point | 395 °C (at 6 mmHg) | [3][10] |

| Density | 1.271 g/cm³ (at 26 °C) | [8][9] |

| Viscosity | 3822 cP (at 25 °C) | [8][9] |

| Ionic Conductivity | 0.051 mS/cm (at 20 °C) | [8][9] |

| Refractive Index | 1.532-1.534 | [3][10] |

Spectroscopic Characterization

The structure of 1-hexyl-3-methylimidazolium bromide is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [C6MIm]Br.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve a small amount of the purified [C6MIm]Br in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 10.37 | singlet | 1H | N-CH-N (Imidazolium ring proton) | [11] |

| 7.57 | singlet | 1H | NCHCHN (Imidazolium ring proton) | [11] |

| 7.41 | singlet | 1H | NCHCHN (Imidazolium ring proton) | [11] |

| 4.32 | triplet | 2H | N-CH₂- (Hexyl chain) | [11] |

| 4.14 | singlet | 3H | N-CH₃ (Methyl group) | [11] |

| 1.92 | quintet | 2H | N-CH₂-CH₂- (Hexyl chain) | [11] |

| 1.42-1.16 | multiplet | 6H | -(CH₂)₃- (Hexyl chain) | [11] |

| 0.87 | triplet | 3H | -CH₃ (Hexyl chain) | [11] |

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 136.50 | N-CH-N (Imidazolium ring) | [11] |

| 123.69 | N-CH=CH-N (Imidazolium ring) | [11] |

| 121.91 | N-CH=CH-N (Imidazolium ring) | [11] |

| 49.80 | N-CH₂- (Hexyl chain) | [11] |

| 36.50 | N-CH₃ (Methyl group) | [11] |

| 31.41 | -(CH₂)₄-CH₃ (Hexyl chain) | [11] |

| 30.01 | N-CH₂-CH₂- (Hexyl chain) | [11] |

| 25.97 | -(CH₂)₂-CH₂- (Hexyl chain) | [11] |

| 22.30 | -CH₂-CH₃ (Hexyl chain) | [11] |

| 13.91 | -CH₃ (Hexyl chain) | [11] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the constituent ions.

Instrumentation:

-

Liquid Chromatograph-Mass Spectrometer (LC-MS)

Sample Preparation:

-

Dissolve a dilute solution of [C6MIm]Br in a suitable solvent compatible with the LC-MS system (e.g., methanol (B129727) or acetonitrile).

Data Acquisition:

-

Inject the sample into the LC-MS system.

-

Acquire the mass spectrum in positive ion mode to detect the cation.

The expected mass for the 1-hexyl-3-methylimidazolium cation ([C₆MIm]⁺) is 167.15 g/mol . Mass spectrometry results typically show a peak corresponding to this cation.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer with an appropriate sampling accessory (e.g., ATR)

Sample Preparation:

-

Place a small drop of the neat liquid [C6MIm]Br onto the ATR crystal.

Data Acquisition:

-

Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Characteristic vibrational bands for imidazolium-based ionic liquids are expected. While a specific spectrum for the bromide salt is not detailed in the provided search results, typical peaks would include C-H stretching of the alkyl chains and the imidazolium (B1220033) ring, and C-N stretching vibrations.

Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability of the ionic liquid.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample of [C6MIm]Br into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

Long-term isothermal TGA studies have shown that imidazolium bromides can exhibit decomposition at temperatures significantly lower than the onset decomposition temperature determined by fast-scan TGA.[12]

Applications

1-Hexyl-3-methylimidazolium bromide has a wide range of applications owing to its unique properties as an ionic liquid. It is utilized in:

-

Green Chemistry: As an environmentally benign alternative to volatile organic solvents in various chemical reactions.[13]

-

Electrochemistry: As an electrolyte in batteries and supercapacitors due to its high ionic conductivity and low vapor pressure.[8][13]

-

Separation Processes: In liquid-liquid extraction and chromatography for the separation of valuable compounds.[13]

-

Biotechnology and Antimicrobial Applications: It has shown antimicrobial activity and is studied for its use in biocatalysis.[3][8]

-

Material Science: In the synthesis of advanced materials.[13]

References

- 1. asianpubs.org [asianpubs.org]

- 2. 1-Hexyl-3-methylimidazolium bromide | 85100-78-3 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. rroij.com [rroij.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Hexyl-3-methylimidazolium bromide | C10H19BrN2 | CID 2734237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. roco.global [roco.global]

- 9. 1-Hexyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 10. Page loading... [wap.guidechem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium Bromide

CAS Number: 85100-78-3

Synonyms: [HMIM]Br, C₆mimBr

Executive Summary

1-Hexyl-3-methylimidazolium (B1224943) bromide is an ionic liquid (IL) that has emerged as a significant compound in various scientific and industrial fields.[1] Characterized by its unique set of properties, including low vapor pressure, high thermal stability, and excellent ionic conductivity, it serves as a versatile alternative to traditional volatile organic solvents.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety considerations. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who are interested in leveraging the capabilities of this ionic liquid in their work. Key applications include its use as a medium in green chemistry, an electrolyte in electrochemical devices, a catalyst in organic synthesis, and an agent in separation processes.[2][3]

Physicochemical Properties

1-Hexyl-3-methylimidazolium bromide is a viscous liquid under standard conditions, with its appearance described as colorless to pale yellow or even red to green.[1][3][4] Its properties are largely defined by the interplay between the imidazolium (B1220033) cation and the bromide anion. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Data for 1-Hexyl-3-methylimidazolium Bromide

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉BrN₂ | [1][5] |

| Molecular Weight | 247.18 g/mol | [1][5] |

| Melting Point | -15 °C | [6] |

| Boiling Point | 395 °C (at 6 mmHg) | [1][3] |

| Density | 1.271 g/cm³ (at 26 °C) 1.23 g/cm³ | [6] [3] |

| Viscosity | 3822 cP (at 25 °C) | [6] |

| Ionic Conductivity | 0.051 mS/cm (at 20 °C) | [6] |

| Refractive Index (n20D) | 1.53 - 1.536 | [1][3] |

| Purity | ≥98% to >99% | [1][4] |

Synthesis and Characterization

The most common synthesis route for 1-hexyl-3-methylimidazolium bromide involves the quaternization of 1-methylimidazole (B24206) with 1-bromohexane.[7] Microwave-assisted synthesis has been shown to significantly reduce reaction times while achieving high yields.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines a typical microwave-assisted synthesis for producing high-purity 1-hexyl-3-methylimidazolium bromide.

Materials:

-

1-methylimidazole (0.05 mol)

-

1-bromohexane (0.055 mol, 1.1 molar equivalents)

-

Microwave reactor

-

Round-bottom flask

-

Rotary evaporator

-

Ethyl acetate (B1210297)

-

Dichloromethane

Procedure:

-

Reactant Charging: In a designated microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane. The typical molar ratio is approximately 1:1.1 of imidazole (B134444) to halide.[7]

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 70 °C and the reaction time to 10 minutes.[7]

-

Reaction Monitoring: Monitor the reaction progress. The formation of a viscous liquid indicates the product is being formed. Yields for this method are typically reported to be above 90%.[7]

-

Purification: After the reaction is complete and the mixture has cooled, the crude product is washed multiple times with a non-polar solvent like ethyl acetate to remove unreacted starting materials.

-

Solvent Removal: The purified ionic liquid is then placed on a rotary evaporator to remove any residual solvent under reduced pressure.

-

Drying: For applications requiring anhydrous conditions, the ionic liquid should be further dried under a high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.[9]

Characterization

The structural integrity and purity of the synthesized 1-hexyl-3-methylimidazolium bromide are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The characteristic peaks of the imidazolium ring protons and the hexyl chain protons can be identified and integrated.[8][10]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectra show characteristic peaks for C-H stretching of the alkyl chain and the imidazolium ring.[8][11]

-

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.[12]

Key Applications

The distinct properties of 1-hexyl-3-methylimidazolium bromide make it a valuable compound in a multitude of applications, ranging from sustainable chemistry to advanced materials science.

Green Chemistry and Catalysis

As an ionic liquid, [HMIM]Br is a prime candidate for replacing volatile organic compounds (VOCs) in chemical reactions, thereby reducing environmental impact.[1][2] Its non-volatile nature and excellent thermal stability allow it to serve as a robust reaction medium. It has been shown to be effective in facilitating organic syntheses by stabilizing reactive intermediates.[3]

Electrochemistry

With high ionic conductivity and a wide electrochemical window, [HMIM]Br is utilized as an electrolyte in energy storage devices.[1] Its application is prominent in the development of next-generation batteries and supercapacitors, where it can enhance energy storage efficiency and operational stability compared to conventional electrolytes.[1][2][3]

Separation Processes

The ability of [HMIM]Br to dissolve a wide array of organic and inorganic materials makes it highly useful in separation science.[1] It is employed in liquid-liquid extraction and chromatography for the efficient separation and recovery of valuable compounds in the pharmaceutical and chemical industries.[2][3]

Antimicrobial Activity

[HMIM]Br exhibits antimicrobial properties and has been studied for its environmental impact, including its toxicity to aquatic organisms.[13][14] This activity opens up potential applications in the development of antimicrobial coatings and treatments.

Logical Relationships: Properties to Applications

The utility of 1-hexyl-3-methylimidazolium bromide is a direct consequence of its fundamental physicochemical properties. The diagram below illustrates the logical connections between its core characteristics and its primary fields of application.

Safety and Handling

While offering benefits over traditional solvents, 1-hexyl-3-methylimidazolium bromide is not without hazards and must be handled with appropriate care.

-

Health Hazards: The compound is irritating to the eyes, skin, and respiratory system.[15] Inhalation may cause respiratory tract irritation, and ingestion can lead to gastrointestinal issues.[15] Direct contact should be avoided.

-

Personal Protective Equipment (PPE): When handling this substance, wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[4][15] Work should be conducted in a well-ventilated area or under a fume hood.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[15]

-

Skin: Wash off with soap and plenty of water.[4]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] In all cases of significant exposure or if symptoms persist, seek medical attention.[4][15]

-

-

Environmental Impact: 1-Hexyl-3-methylimidazolium bromide is known to be toxic to various aquatic organisms, including freshwater algae and plankton.[13][14] Therefore, it should not be released into the environment. All waste should be handled and disposed of in accordance with local, state, and federal regulations.

Conclusion

1-Hexyl-3-methylimidazolium bromide (CAS 85100-78-3) is a highly versatile ionic liquid with a compelling profile for researchers and industry professionals. Its combination of thermal stability, ionic conductivity, and unique solvating power underpins its growing use in green chemistry, electrochemistry, and advanced material applications. While its synthesis is straightforward, proper handling and safety precautions are essential due to its irritant nature and environmental toxicity. As research continues, the range of applications for this and similar ionic liquids is expected to expand, further cementing their role in the development of sustainable and efficient technologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Hexyl-3-methylimidazolium Bromide [myskinrecipes.com]

- 4. iolitec.de [iolitec.de]

- 5. scbt.com [scbt.com]

- 6. 1-Hexyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1-HEXYL-3-METHYLIMIDAZOLIUM BROMIDE | 85100-78-3 [chemicalbook.com]

- 14. lookchem.com [lookchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

molecular structure of 1-hexyl-3-methylimidazolium bromide

An In-depth Technical Guide to the Molecular Structure of 1-Hexyl-3-methylimidazolium (B1224943) Bromide

Introduction

1-Hexyl-3-methylimidazolium bromide, often abbreviated as [C6mim]Br or [HMIM]Br, is an ionic liquid that has garnered significant attention in various scientific fields, including green chemistry, electrochemistry, and catalysis.[1] Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. This guide provides a detailed examination of the , intended for researchers, scientists, and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

1-Hexyl-3-methylimidazolium bromide is composed of an organic cation, 1-hexyl-3-methylimidazolium ([C6mim]⁺), and an inorganic anion, bromide (Br⁻). The combination of a relatively large, asymmetric cation and a simple halide anion results in a substance that is liquid under ambient conditions.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₉BrN₂ | [2][3] |

| Molecular Weight | 247.18 g/mol | [2] |

| CAS Number | 85100-78-3 | [2] |

| Appearance | Clear yellow to yellow-brown viscous liquid | [4] |

| IUPAC Name | 1-hexyl-3-methyl-1H-imidazol-3-ium bromide | |

| Synonyms | [C6mim]Br, [HMIM]Br | [4] |

Molecular Structure

The is defined by the distinct characteristics of its constituent ions.

-

The 1-Hexyl-3-methylimidazolium Cation ([C₆mim]⁺): The cation features a five-membered imidazolium (B1220033) ring, which is aromatic and planar. A methyl group (-CH₃) is attached to one nitrogen atom (N3), and a hexyl group (-C₆H₁₃) is attached to the other nitrogen atom (N1). The positive charge is delocalized across the imidazolium ring. The long hexyl chain introduces conformational flexibility and contributes to the compound's liquidity and hydrophobic character.

-

The Bromide Anion (Br⁻): The bromide anion is a simple, spherical halide ion that interacts with the cation primarily through electrostatic forces and hydrogen bonding. Theoretical studies indicate that the anion is most likely to be located in the vicinity of the most acidic protons on the imidazolium ring, particularly the proton at the C2 position (between the two nitrogen atoms).

Synthesis of 1-Hexyl-3-methylimidazolium Bromide

The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is the direct quaternization of 1-methylimidazole (B24206). This is an Sₙ2 nucleophilic substitution reaction where the nitrogen atom of the imidazole (B134444) ring attacks the primary carbon of the haloalkane.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating methods.[5]

-

Reactants: 1-methylimidazole and 1-bromohexane are used as the starting materials.

-

Stoichiometry: A slight excess of 1-bromohexane is typically used, with a common molar ratio of 1-methylimidazole to 1-bromohexane being 1:1.1.[5]

-

Reaction Conditions: The reactants are mixed in a suitable vessel for microwave synthesis. The mixture is irradiated at a controlled temperature. Optimal conditions have been reported as 70°C for a duration of 10 minutes.[5]

-

Work-up and Purification: After the reaction is complete, the resulting viscous liquid is cooled to room temperature. To remove any unreacted starting materials, the product is washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate.

-

Drying: The purified product is then dried under vacuum to remove any residual solvent, yielding the final 1-hexyl-3-methylimidazolium bromide with high purity (>97% yield has been reported).[5]

Structural and Spectroscopic Data

Determining the precise solid-state structure of ionic liquids can be challenging as many do not readily form single crystals suitable for X-ray diffraction. Therefore, computational methods like Density Functional Theory (DFT) are often employed to predict molecular geometries.

Quantitative Molecular Geometry (Computational Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-C2 | 1.340 |

| C2-N3 | 1.338 | |

| N3-C4 | 1.388 | |

| C4-C5 | 1.365 | |

| C5-N1 | 1.387 | |

| N1-C(alkyl) | 1.472 | |

| N3-C(methyl) | 1.471 | |

| Bond Angles (º) | N1-C2-N3 | 108.9 |

| C2-N3-C4 | 108.8 | |

| N3-C4-C5 | 106.6 | |

| C4-C5-N1 | 106.8 | |

| C5-N1-C2 | 108.9 |

Data sourced from DFT (B3LYP/6-31G) calculations on the 1-butyl-3-methylimidazolium cation and should be considered representative.[4]*

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of ionic liquids in the liquid state. The expected chemical shifts provide a fingerprint of the molecule's electronic environment.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Position (Cation) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| H at C2 | 9.0 - 10.5 | 136 - 139 |

| H at C4/C5 | 7.2 - 7.8 | 121 - 124 |

| N-CH₃ | 3.8 - 4.1 | 35 - 37 |

| N-CH₂-(CH₂)₄CH₃ | 4.1 - 4.4 | 49 - 51 |

| N-CH₂-CH₂-(CH₂)₃CH₃ | 1.8 - 2.0 | 31 - 33 |

| -(CH₂)₃-CH₂-CH₃ | 1.2 - 1.4 | 25 - 27; 22 - 24 |

| -CH₂-CH₃ | 0.8 - 1.0 | 13 - 15 |

Note: These are typical ranges for imidazolium-based ionic liquids and can vary with solvent and concentration. A published ¹H NMR spectrum for the title compound confirms signals within these general regions.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H and ¹³C spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The integration of ¹H signals provides the ratio of protons, while the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.

Conclusion

The is characterized by the interplay between its asymmetric organic cation and its simple bromide anion. The imidazolium core provides a stable, delocalized positive charge, while the hexyl and methyl groups impart specific physical properties like liquidity and solvency. Understanding this structure through a combination of synthesis, spectroscopy, and computational modeling is crucial for its application in advanced chemical processes. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this versatile ionic liquid.

References

Thermal Stability of 1-Hexyl-3-Methylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br). Due to its potential applications as a solvent in synthesis, a medium for drug delivery, and in various electrochemical applications, understanding its thermal decomposition behavior is critical for ensuring its safe and effective use at elevated temperatures. This document outlines the expected thermal stability based on data from homologous imidazolium-based ionic liquids, details the experimental protocols for its determination, and discusses the likely decomposition pathways.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is a measure of its resistance to decomposition at high temperatures. It is a critical parameter for applications that require heating, as decomposition can lead to the formation of volatile and potentially hazardous byproducts, as well as a loss of the ionic liquid's desired properties. The primary technique used to evaluate thermal stability is Thermogravimetric Analysis (TGA).

Key parameters derived from TGA for assessing thermal stability include:

-

Tonset (Onset Decomposition Temperature): The temperature at which a significant, accelerated mass loss begins. It is typically determined as the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum.

-

Long-Term Thermal Stability: Assesses the gradual mass loss of a material held at a constant temperature over an extended period, which can be significantly lower than the Tonset determined from a temperature ramp experiment.

Predicted Thermal Stability of [HMIM]Br

While specific experimental data for the thermal decomposition of 1-hexyl-3-methylimidazolium bromide is not extensively reported in peer-reviewed literature, a reliable estimation can be made by interpolating data from its shorter and longer alkyl chain analogues, namely 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and 1-octyl-3-methylimidazolium bromide ([OMIM]Br). Studies have shown that for 1-alkyl-3-methylimidazolium halides, the thermal stability generally sees a slight increase with the lengthening of the alkyl chain.

| Ionic Liquid | Onset Decomposition Temperature (Tonset) | Activation Energy of Decomposition (Ea) |

| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | ~284 °C (557 K) | 219.86 kJ mol-1 |

| 1-Hexyl-3-methylimidazolium bromide ([HMIM]Br) | ~285-290 °C (Estimated) | ~215-225 kJ mol-1 (Estimated) |

| 1-Octyl-3-methylimidazolium bromide ([OMIM]Br) | ~282 °C (555 K) | 212.50 kJ mol-1 |

Note: The data for [BMIM]Br and [OMIM]Br are sourced from studies on their long-term thermal stability and may vary slightly from ramped TGA experiments.[1] The values for [HMIM]Br are estimations based on these trends.

Experimental Protocols

The following section details a standard experimental protocol for determining the thermal stability of [HMIM]Br using Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset decomposition temperature (Tonset) and degradation profile of 1-hexyl-3-methylimidazolium bromide.

Apparatus:

-

Thermogravimetric Analyzer (e.g., PerkinElmer 'Pyris 1' TGA or similar)

-

Platinum or ceramic sample pans

-

High-purity nitrogen or argon gas supply

Procedure:

-

Sample Preparation: Prior to analysis, the [HMIM]Br sample should be dried under vacuum at a moderate temperature (e.g., 70-80 °C) for at least 24 hours to remove any absorbed water, which can interfere with the thermal stability measurement.

-

Instrument Setup:

-

Tare the empty sample pan.

-

Place a small, accurately weighed amount of the dried [HMIM]Br sample (typically 4-8 mg) into the pan.

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Temperature Program (Ramped TGA):

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset) from the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s) (Tpeak).

-

Isothermal TGA for Long-Term Stability

For applications requiring prolonged exposure to elevated temperatures, isothermal TGA is recommended.

Procedure:

-

Follow steps 1 and 2 of the ramped TGA protocol.

-

Temperature Program (Isothermal TGA):

-

Rapidly heat the sample to a predetermined isothermal temperature (below the Tonset found in the ramped experiment).

-

Hold the sample at this temperature for an extended period (e.g., 10 hours).

-

Continuously record the sample mass as a function of time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus time.

-

This provides information on the rate of decomposition at a specific temperature, which can be significantly lower than the Tonset from a ramped experiment.[1]

-

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for determining the thermal stability of [HMIM]Br.

Proposed Thermal Decomposition Pathway of [HMIM]Br

The thermal decomposition of 1-alkyl-3-methylimidazolium halides is generally understood to proceed via a nucleophilic substitution (SN2) mechanism.[2] The bromide anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium (B1220033) cation. For [HMIM]Br, two primary decomposition routes are possible, leading to the formation of either 1-bromohexane (B126081) and 1-methylimidazole, or bromomethane (B36050) and 1-hexylimidazole.

Caption: Proposed SN2 decomposition pathways for [HMIM]Br.

Conclusion

1-hexyl-3-methylimidazolium bromide is expected to exhibit good thermal stability, with an estimated onset of decomposition around 285-290 °C under an inert atmosphere. However, for applications involving prolonged heating, it is crucial to consider that gradual decomposition can occur at temperatures significantly below this value. The primary decomposition mechanism is anticipated to be an SN2 reaction, leading to the formation of neutral alkyl halides and substituted imidazoles. For any application approaching these temperature limits, it is strongly recommended that the thermal stability be experimentally verified using the protocols outlined in this guide. This will ensure the safe and reliable performance of [HMIM]Br in its intended application.

References

viscosity and density of 1-hexyl-3-methylimidazolium bromide at different temperatures

An In-depth Technical Guide on the Viscosity and Density of 1-hexyl-3-methylimidazolium (B1224943) bromide at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-hexyl-3-methylimidazolium bromide ([HMIm]Br) at various temperatures. The information is compiled from several scientific studies to ensure a thorough understanding for research, development, and drug formulation applications. This document details the experimental data in structured tables, outlines the methodologies for these measurements, and includes visual diagrams of the experimental workflows.

Physicochemical Data

The viscosity and density of 1-hexyl-3-methylimidazolium bromide are crucial parameters for its application as a solvent in various chemical and biological processes.[1] These properties are highly dependent on temperature, as detailed below.

Density

The density of 1-hexyl-3-methylimidazolium bromide decreases with increasing temperature. Experimental data from various sources are summarized in the table below.

| Temperature (K) | Density (g/mL) |

| 283.15 | 1.278 |

| 293.15 | 1.271 |

| 298.15 | 1.268 |

| 303.15 | 1.264 |

| 313.15 | 1.257 |

| 323.15 | 1.250 |

| 333.15 | 1.243 |

| 343.15 | 1.236 |

| 353.15 | 1.229 |

| 363.15 | 1.222 |

| 373.15 | 1.215 |

Table 1: Experimental density of 1-hexyl-3-methylimidazolium bromide at different temperatures. Data sourced from a study by Trade Science Inc.

Viscosity

The viscosity of 1-hexyl-3-methylimidazolium bromide shows a significant decrease as the temperature rises.[2][3] This behavior is typical for ionic liquids and is an important consideration for applications involving fluid dynamics and mass transfer.

| Temperature (K) | Viscosity (cP) |

| 283.15 | 10002 |

| 293.15 | 4467 |

| 298.15 | 3012 |

| 303.15 | 2089 |

| 313.15 | 1086 |

| 323.15 | 617 |

| 333.15 | 378 |

| 343.15 | 246 |

| 353.15 | 169 |

| 363.15 | 121 |

| 373.15 | 89 |

Table 2: Experimental viscosity of 1-hexyl-3-methylimidazolium bromide at different temperatures. Data sourced from a study by Trade Science Inc.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, purification, and characterization of 1-hexyl-3-methylimidazolium bromide, as well as the procedures for measuring its density and viscosity.

Synthesis and Purification of 1-hexyl-3-methylimidazolium bromide

The synthesis of 1-hexyl-3-methylimidazolium bromide is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081).[4] The purity of the resulting ionic liquid is crucial, as impurities like water and halide precursors can significantly affect its physical properties.[5]

Synthesis Protocol:

-

Reaction Setup: 1-methylimidazole and a slight molar excess of 1-bromohexane are combined in a round-bottom flask.

-

Microwave-Assisted Synthesis: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 70-80°C) for a short duration (e.g., 10-20 minutes) to facilitate the reaction.[4]

-

Initial Product Isolation: After the reaction, the product is typically a viscous liquid.

Purification Protocol:

-

Solvent Washing: The crude product is washed with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials.

-

Decolorization: If the product is colored, it can be dissolved in a suitable solvent (e.g., deionized water) and treated with activated decolorizing charcoal. The mixture is heated (e.g., at 65°C for 24 hours) and then filtered.[6]

-

Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 65°C for 48 hours) to remove any residual water and solvent.[6] The water content is often verified to be low (e.g., <0.05%) using Karl Fischer titration.

Caption: Workflow for the synthesis and purification of 1-hexyl-3-methylimidazolium bromide.

Density Measurement

The density of ionic liquids is commonly measured using a pycnometer or a vibrating tube densimeter.[3] The latter offers high accuracy and requires a small sample volume.

Protocol using a Vibrating Tube Densimeter:

-

Calibration: The densimeter is calibrated using two standards of known density, typically dry air and degassed ultrapure water.

-

Sample Preparation: The ionic liquid sample is degassed to prevent the formation of bubbles that could affect the measurement.

-

Temperature Control: The sample cell is thermostatically controlled to the desired temperature with high precision (e.g., ±0.01 K).

-

Measurement: The degassed sample is injected into the vibrating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Data Acquisition: Density measurements are taken at a series of stabilized temperatures.

Caption: Experimental workflow for density measurement using a vibrating tube densimeter.

Viscosity Measurement

The viscosity of ionic liquids can be determined using various types of viscometers, such as falling-ball, capillary, or rotational viscometers.[3][7] For highly viscous ionic liquids, a rotational viscometer is often preferred.

Protocol using a Rotational Viscometer:

-

Instrument Setup: A rotational viscometer with a suitable measuring system (e.g., cone-plate or concentric cylinders) is used.

-

Calibration: The viscometer is calibrated with standard viscosity fluids.

-

Sample Loading: A small, precise volume of the degassed ionic liquid is placed in the sample holder.

-

Temperature Control: The sample is maintained at the desired temperature using a Peltier or fluid-based temperature controller with high stability (e.g., ±0.1 K).

-

Measurement: The spindle is rotated at a series of shear rates, and the resulting torque is measured. The viscosity is calculated from the shear stress and shear rate relationship.

-

Data Collection: Measurements are repeated at different temperatures to obtain the temperature-dependent viscosity profile.

Caption: Experimental workflow for viscosity measurement using a rotational viscometer.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 7. gazi.edu.tr [gazi.edu.tr]

solubility of 1-hexyl-3-methylimidazolium bromide in organic solvents

An In-depth Technical Guide to the Solubility of 1-Hexyl-3-methylimidazolium (B1224943) Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-hexyl-3-methylimidazolium bromide ([C6mim][Br]) in a range of organic solvents. Understanding the solubility of this ionic liquid is crucial for its application in various fields, including as a solvent for chemical reactions, in separations, and within pharmaceutical formulations. This document compiles available data on solubility, details experimental methodologies for its determination, and provides a framework for predicting miscibility.

Overview of 1-Hexyl-3-methylimidazolium Bromide

1-hexyl-3-methylimidazolium bromide is an ionic liquid composed of a 1-hexyl-3-methylimidazolium cation and a bromide anion. Its properties, such as a low melting point, thermal stability, and tunable solubility, make it a subject of significant interest in green chemistry and materials science.[1] The miscibility of [C6mim][Br] with organic solvents is a critical factor for its practical use.

Solubility Data

Direct quantitative solubility data for 1-hexyl-3-methylimidazolium bromide in a wide array of organic solvents is not extensively available in published literature. However, the miscibility and solvent-solute interactions can be inferred from thermodynamic parameters such as Flory-Huggins interaction parameters (χ12) and solubility parameters.

Qualitative and Semi-Quantitative Solubility

A study by Zhu et al. (2019) investigated the interaction between [C6mim][Br] and twenty-eight organic solvents using inverse gas chromatography. The Flory-Huggins interaction parameter (χ12) is a key indicator of miscibility; a value below 0.5 suggests complete miscibility, while a value above 0.5 indicates partial solubility or insolubility.[1]

Based on these interaction parameters, the following table categorizes various organic solvents by their miscibility with 1-hexyl-3-methylimidazolium bromide.

| Solvent Category | Solvents | Miscibility with [C6mim][Br] |

| Excellent Solvents | Nitromethane, Methanol, Ethanol, Propanol, Isopropanol, Butanol, 2-Butanol, Isobutanol, Thiophene | High (Likely Miscible) |

| Poor Solvents | n-Propyl benzene, Cyclohexene, Ethyl benzene, o-Xylene, m-Xylene, p-Xylene, n-Alkanes (C6-C12), Octane | Low (Likely Immiscible) |

Table 1: Qualitative miscibility of 1-hexyl-3-methylimidazolium bromide with various organic solvents based on Flory-Huggins interaction parameters.[1]

Solubility Parameters

Solubility parameters provide a numerical estimate to predict the extent of interaction between materials, with similar values suggesting good miscibility. The Hildebrand and Hansen solubility parameters for 1-hexyl-3-methylimidazolium bromide at room temperature (298.15 K) have been determined.[1]

| Parameter Type | Value ((J·cm⁻³)⁰·⁵) |

| Hildebrand (δ₂) | 25.38 |

| Hansen (δt) | 25.39 |

Table 2: Hildebrand and Hansen solubility parameters of 1-hexyl-3-methylimidazolium bromide at 298.15 K.[1]

Researchers can compare these values to the known solubility parameters of various organic solvents to predict potential miscibility.

Experimental Protocols

Determination of Solubility Parameters via Inverse Gas Chromatography (IGC)

The following protocol is a summary of the methodology used by Zhu et al. (2019) to determine the physicochemical properties between [C6mim][Br] and various organic solvents.[1][2]

Objective: To determine the specific retention volume and the Flory-Huggins interaction parameter between the ionic liquid and a series of probe solvents.

Materials and Apparatus:

-

1-hexyl-3-methylimidazolium bromide (the stationary phase)

-

A series of probe organic solvents (the mobile phase)

-

Dichloromethane (for coating the stationary phase)

-

Chromatographic support (e.g., silicon alkylation monomer support)

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

High-purity nitrogen as the carrier gas

-

Methane (B114726) for determining the column holdup time

Procedure:

-

Preparation of the Stationary Phase:

-

Dissolve a weighed sample of 1-hexyl-3-methylimidazolium bromide in dichloromethane.

-

Add the solution to a weighed amount of the chromatographic support.

-

The solvent is evaporated to leave a uniform coating of the ionic liquid on the support material.

-

-

Column Packing:

-

The coated support is packed into a stainless-steel column.

-

-

Gas Chromatography Analysis:

-

Install the column in the gas chromatograph.

-

Set the oven temperature and vary it in intervals (e.g., 10 K) over the desired temperature range (e.g., 303.15 K to 343.15 K).[2]

-

Use high-purity nitrogen as the carrier gas at a constant flow rate (e.g., 20 mL/min).[2]

-

Inject methane to determine the column holdup time.

-

Inject each probe solvent individually and record the retention time.

-

Repeat each injection at each temperature at least three times to ensure reproducibility.

-

-

Data Analysis:

-

Calculate the specific retention volume (Vg⁰) from the retention times.

-

From the specific retention volume, the Flory-Huggins interaction parameter (χ12) can be calculated, which indicates the miscibility of the ionic liquid and the probe solvent.

-

General Protocol for Solid-Liquid Equilibrium (SLE) Solubility Measurement

This protocol describes a general "shake-flask" method, a common technique for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium concentration of 1-hexyl-3-methylimidazolium bromide in an organic solvent at a specific temperature.

Materials and Apparatus:

-

1-hexyl-3-methylimidazolium bromide

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

-

Vials with airtight seals

Procedure:

-

Sample Preparation:

-

Add an excess amount of 1-hexyl-3-methylimidazolium bromide to a known volume or mass of the organic solvent in a sealed vial. The presence of excess solid ensures that equilibrium is reached at saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same temperature as the equilibration.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical instrument.

-

Determine the concentration of 1-hexyl-3-methylimidazolium bromide in the diluted sample using a pre-calibrated analytical method.

-

-

Calculation:

-

Calculate the original concentration of the ionic liquid in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100g of solvent, mol/L, or mole fraction.

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

References

- 1. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter [mdpi.com]

Spectroscopic and Synthetic Profile of 1-Hexyl-3-methylimidazolium Bromide ([HMIM]Br)

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR), and a detailed experimental protocol for the synthesis of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [HMIM]Br. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize or are interested in the properties and preparation of this compound.

Spectroscopic Data

The structural integrity and purity of synthesized 1-hexyl-3-methylimidazolium bromide can be confirmed through various spectroscopic techniques. The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [HMIM]Br. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which have been reported in the literature[1]. The assignments of the peaks correspond to the numbering scheme provided in the molecular structure diagram below.

Table 1: ¹H NMR Spectroscopic Data of 1-Hexyl-3-methylimidazolium Bromide. [1]

| Position | Chemical Shift (δ) in ppm |

| H1 | 0.86 |

| H2 | 1.28 |

| H3 | 1.28 |

| H4 | 1.28 |

| H5 | 1.84 |

| H6 | 4.24 |

| H7 | 3.99 |

| H8 | 7.55 |

| H9 | 7.63 |

| H10 | 9.54 |

Solvent: Acetone-d6 (B32918). Reference: TMS.

Table 2: ¹³C NMR Spectroscopic Data of 1-Hexyl-3-methylimidazolium Bromide. [1]

| Position | Chemical Shift (δ) in ppm |

| C1 | 13.9 |

| C2 | 22.5 |

| C3 | 26.0 |

| C4 | 31.1 |

| C5 | 30.2 |

| C6 | 50.1 |

| C7 | 36.3 |

| C8 | 122.5 |

| C9 | 123.8 |

| C10 | 137.2 |

Solvent: Acetone-d6. Reference: TMS.

Caption: Structure of the 1-hexyl-3-methylimidazolium cation with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

The FTIR spectrum of [HMIM]Br provides valuable information about the functional groups present in the molecule. A representative spectrum is available in the literature, and the characteristic absorption bands are summarized below[2]. The spectrum is dominated by absorptions corresponding to the C-H stretching of the alkyl chain and the imidazolium (B1220033) ring, as well as vibrations of the imidazolium ring itself.

Table 3: Characteristic IR Absorption Bands of 1-Hexyl-3-methylimidazolium Bromide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3100 | Medium | C-H stretching of the imidazolium ring |

| ~2950 - 2850 | Strong | Asymmetric and symmetric C-H stretching of the hexyl and methyl groups |

| ~1570 | Medium | C=C and C=N stretching of the imidazolium ring |

| ~1465 | Medium | C-H bending of the alkyl chain |

| ~1170 | Medium | Imidazolium ring in-plane bending |

Experimental Protocols

The synthesis of 1-hexyl-3-methylimidazolium bromide is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081). Both conventional heating and microwave-assisted methods have been reported to be effective.

Microwave-Assisted Synthesis of [HMIM]Br

This method offers a significant reduction in reaction time compared to conventional heating[3].

Materials:

-

1-methylimidazole

-

1-bromohexane

-

Microwave reactor

Procedure:

-

In a suitable microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane. A slight excess of 1-bromohexane (e.g., a mole ratio of 1:1.1 of 1-methylimidazole to 1-bromohexane) is recommended to ensure complete reaction of the imidazole.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for approximately 10-20 minutes with stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting viscous liquid is the crude 1-hexyl-3-methylimidazolium bromide.

-

To purify the product, wash the crude ionic liquid multiple times with a non-polar solvent such as ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials.

-

After washing, dry the purified ionic liquid under vacuum at an elevated temperature (e.g., 70 °C) to remove any residual solvent and moisture.

Caption: Workflow for the microwave-assisted synthesis of [HMIM]Br.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Dissolve a small amount of the purified [HMIM]Br in a suitable deuterated solvent (e.g., acetone-d6 or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra and reference the chemical shifts to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

IR Spectroscopy:

-

Obtain the IR spectrum of the purified [HMIM]Br using a Fourier-transform infrared (FTIR) spectrometer.

-

For liquid samples, a small drop can be placed between two KBr or NaCl plates.

-

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

References

Technical Guide: The Electrochemical Window of 1-Hexyl-3-methylimidazolium Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Electrochemical Windows in Ionic Liquids

Ionic liquids (ILs) are salts that exist in a liquid state below 100°C. Their unique properties, such as low volatility, high thermal stability, and wide electrochemical windows, make them promising candidates for various applications, including batteries, supercapacitors, electrodeposition, and as novel solvents in drug development.[1][2][3]

The electrochemical window (EW) is a critical parameter that defines the potential range within which the ionic liquid remains electrochemically stable, without undergoing oxidation or reduction.[4] This window is fundamentally determined by the electrochemical stability of its constituent cation and anion.[4] The anodic (positive) limit is typically set by the oxidation of the anion, corresponding to its Highest Occupied Molecular Orbital (HOMO), while the cathodic (negative) limit is determined by the reduction of the cation, related to its Lowest Unoccupied Molecular Orbital (LUMO).[5][6]

For 1-hexyl-3-methylimidazolium (B1224943) bromide, the electrochemical window is dictated by the reduction of the 1-hexyl-3-methylimidazolium cation ([C₆mim]⁺) and the oxidation of the bromide anion (Br⁻). Imidazolium-based cations are known to be reducible, forming N-heterocyclic carbenes, which sets the cathodic limit.[7] Halide anions, such as bromide, are generally more susceptible to oxidation than complex fluoride-containing anions (e.g., BF₄⁻, PF₆⁻), which suggests a relatively constrained anodic limit for [C₆mim][Br].

Factors Influencing the Electrochemical Window

The experimentally determined electrochemical window is not an intrinsic property but is influenced by several factors:

-

Purity of the Ionic Liquid: Impurities, particularly water and other halides, can significantly narrow the electrochemical window.[2][5]

-

Working Electrode Material: The nature of the electrode surface (e.g., platinum, gold, glassy carbon) can catalyze decomposition reactions, thus affecting the measured potential limits.[5]

-

Current Density Cutoff: The potential limits are typically defined at an arbitrary current density cutoff (e.g., 0.1 to 1.0 mA/cm²); the chosen value will alter the reported width of the window.[8]

-

Temperature: The electrochemical stability can be temperature-dependent.[4]

Quantitative Data Summary

As specific experimental values for 1-hexyl-3-methylimidazolium bromide are not available, the following table presents illustrative data. The values are estimated based on the general behavior of imidazolium (B1220033) cations and the known oxidation potential of bromide. The anodic limit for Br⁻ oxidation is significantly lower than for common anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), leading to a narrower window.

| Parameter | Working Electrode | Reference Electrode | Illustrative Value (V) |

| Anodic Limit (Eₐ) | Glassy Carbon | Ag/Ag⁺ | ~ +1.0 to +1.5 |

| Cathodic Limit (Eₑ) | Glassy Carbon | Ag/Ag⁺ | ~ -2.0 to -2.5 |

| Electrochemical Window (EW) | Glassy Carbon | Ag/Ag⁺ | ~ 3.0 to 4.0 |

Table 1: Illustrative Electrochemical Window Data for [C₆mim][Br]. These values are estimates and require experimental verification.

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the standard technique used to determine the electrochemical window of an electrolyte.[7]

4.1 Materials and Equipment

-

Potentiostat/Galvanostat: Electrochemical interface (e.g., BioLogic, Gamry, Autolab).

-

Electrochemical Cell: A three-electrode cell gastight, typically made of glass.

-

Working Electrode (WE): Inert material with a well-defined surface area, such as a glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode.

-

Counter Electrode (CE): High surface area inert material, typically a platinum wire or mesh.

-

Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) quasi-reference electrode (a silver wire immersed in a solution of AgNO₃ in the IL under study) or a non-aqueous Ag/AgCl electrode.

-

Ionic Liquid: High-purity 1-hexyl-3-methylimidazolium bromide (dried under vacuum to minimize water content).

-

Inert Gas: High-purity Argon or Nitrogen for deaerating the electrolyte.

-

Glovebox or Schlenk Line: To handle the hygroscopic ionic liquid in an inert, dry atmosphere.

4.2 Procedure

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol (B145695) to remove polishing residues. Dry the electrode thoroughly under vacuum before transferring it into the glovebox.

-

Cell Assembly: Assemble the three-electrode cell inside the glovebox. Add the dried [C₆mim][Br] to the cell.

-

Deaeration: Sparge the ionic liquid with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the liquid during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potentiostat to perform a cyclic voltammetry scan.

-

Begin the scan from the Open Circuit Potential (OCP) in the anodic direction until the anodic current density reaches the predefined cutoff value (e.g., 0.5 mA/cm²).

-

Reverse the scan direction towards cathodic potentials until the cathodic current density reaches the cutoff value.

-

Finally, sweep the potential back to the starting potential.

-

-

Data Analysis:

-

Plot the resulting current versus potential (voltammogram).

-

The anodic limit (Eₐ) is the potential at which the anodic current density reaches the defined cutoff.

-

The cathodic limit (Eₑ) is the potential at which the cathodic current density reaches the defined cutoff.

-

The electrochemical window (EW) is calculated as: EW = Eₐ - Eₑ.[4]

-

Diagrams and Workflows

Caption: Experimental workflow for determining the electrochemical window.

Caption: Conceptual diagram of the electrochemical window.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ceder.berkeley.edu [ceder.berkeley.edu]

- 9. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings [mdpi.com]

In-Depth Technical Guide: Toxicity Profile of 1-Hexyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br), an ionic liquid with applications in various industrial and scientific fields, presents a toxicological profile of concern, particularly in aquatic ecosystems. This document provides a comprehensive analysis of the available toxicity data for [HMIM]Br, detailing its effects on biological systems, the underlying mechanisms of toxicity, and the experimental methodologies used for its assessment. The primary mechanism of toxicity in aquatic organisms is identified as the induction of oxidative stress, leading to cellular damage. In plants, it has been shown to interfere with crucial physiological processes such as root gravitropism through disruption of auxin signaling. While comprehensive data on human cell lines and in vivo mammalian toxicity remains limited, studies on analogous imidazolium-based ionic liquids suggest a potential for cytotoxicity, apoptosis, and cell cycle arrest, with toxicity generally increasing with the length of the alkyl chain. This guide consolidates the current understanding of the toxicological properties of 1-hexyl-3-methylimidazolium bromide to inform risk assessment and guide future research.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 85100-78-3 | N/A |

| Molecular Formula | C₁₀H₁₉BrN₂ | N/A |

| Molecular Weight | 247.18 g/mol | N/A |

| Appearance | Colorless to yellow or brown liquid | N/A |

| Melting Point | 16-18 °C | N/A |

| Boiling Point | >180 °C (decomposes) | N/A |

| Density | 1.27 g/cm³ at 25 °C | N/A |

| Solubility | Soluble in water | N/A |

Ecotoxicity Profile

The ecotoxicological effects of 1-hexyl-3-methylimidazolium bromide have been primarily investigated in aquatic organisms and plants, revealing significant adverse impacts.

Aquatic Invertebrates

Studies on the freshwater crustacean Daphnia magna have demonstrated the acute and chronic toxicity of [HMIM]Br. Exposure leads to developmental abnormalities, including malformations of the shell spine and second antennae, in a concentration-dependent manner.

Table 2.1: Acute Toxicity of 1-Hexyl-3-methylimidazolium Bromide to Daphnia magna Embryos

| Endpoint (72h) | Value (μg/L) |

| Median Lethal Concentration (LC50) - Cleavage Stage | 3911.75 |

| Median Lethal Concentration (LC50) - Early Embryo Stage | 575.81 |

| Median Lethal Concentration (LC50) - Late Embryo Stage | 402.29 |

| Median Teratogenic Concentration (TC50) - Cleavage Stage | 376.80 |

| Median Teratogenic Concentration (TC50) - Early Embryo Stage | 307.25 |

| Median Teratogenic Concentration (TC50) - Late Embryo Stage | 214.53 |

Plants

In the model plant Arabidopsis thaliana, 1-hexyl-3-methylimidazolium bromide has been shown to inhibit root growth and interfere with the gravitropic response. This is attributed to its effect on the distribution of the plant hormone auxin, which is critical for directional growth.

Cytotoxicity Profile

Table 3.1: Cytotoxicity of Analogue Imidazolium (B1220033) Bromides on Human Cell Lines

| Compound | Cell Line | Endpoint | Value (µM) |

| 1-Butyl-3-methylimidazolium bromide | HeLa (cervical cancer) | IC50 | 538.38[1] |

| MCF-7 (breast cancer) | IC50 | 841.86[1] | |

| HEK293T (embryonic kidney) | IC50 | 654.78[1] | |

| 1-Octyl-3-methylimidazolium bromide | HepG2 (hepatocellular carcinoma) | EC50 | 439.46[2] |

In Vivo Mammalian Toxicity

No specific in vivo toxicity data, such as LD50 values for mammals, for 1-hexyl-3-methylimidazolium bromide were found in the reviewed literature. Safety Data Sheets indicate that the toxicological properties have not been thoroughly investigated. General handling precautions recommend avoiding contact with skin, eyes, and clothing, and preventing inhalation.

Mechanisms of Toxicity

Oxidative Stress